![molecular formula C20H26N4O2 B5643830 2-anilino-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643830.png)
2-anilino-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions such as condensation, cyclization, and nucleophilic substitution, aimed at introducing functional groups that afford the compound specific properties. For example, the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate through reactions with various reagents has led to the formation of new pyrano[2,3-d]pyrimidine derivatives (El‐Sayed et al., 2021). Such methodologies could be relevant for synthesizing the compound by adapting the reactants and conditions to target the specific pyrimidine framework.
Molecular Structure Analysis
The structural characterization of pyrimidine derivatives typically involves spectroscopic methods such as NMR and X-ray crystallography. For instance, studies have detailed the crystal structure of specific pyrimidine derivatives, providing insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction potential (Liu et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, which can lead to a wide range of products with diverse biological activities. The reactivity of these compounds is heavily influenced by the substituents on the pyrimidine ring, which can be manipulated to obtain desired properties (Wang et al., 2004).
properties
IUPAC Name |
2-anilino-N-(2,2-dimethyloxan-4-yl)-N-ethylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-24(17-10-11-26-20(2,3)12-17)18(25)15-13-21-19(22-14-15)23-16-8-6-5-7-9-16/h5-9,13-14,17H,4,10-12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXDMMYYURSFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOC(C1)(C)C)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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